3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of chloro, fluoro, methoxy, and nitro functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.
Condensation reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Cyclization reactions: These reactions involve the formation of a ring structure from linear precursors, often under thermal or catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation reactions: These reactions involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions: These reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: These reactions involve the replacement of one functional group by another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, pressures, and solvent systems to achieve optimal results.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound can be used to study the effects of specific functional groups on biological activity, as well as a tool for probing biochemical pathways and mechanisms.
Medicine: The compound can be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets and modulate biological processes.
Industry: The compound can be used in the development of new materials, such as polymers, coatings, and pharmaceuticals, as well as in the optimization of industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways and processes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other tetrahydropyrimidine derivatives with different substituents on the phenyl and pyrimidine rings. These compounds can exhibit different chemical and biological properties, depending on the nature and position of the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O6/c1-30-15-5-3-10(24(28)29)7-14(15)22-16(25)11-8-21-18(27)23(17(11)26)9-2-4-13(20)12(19)6-9/h2-8H,1H3,(H,21,27)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJPFTHLIDLPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.